METHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-[2-amino-3-cyano-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic compound. This compound is notable for its intricate structure, which includes a quinoline, pyridine, and thiophene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of METHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction typically occurs in solvents like dimethylformamide (DMF) and may require catalysts such as potassium hydroxide . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and amino groups. Common reagents include acids, bases, and other nucleophiles.
Scientific Research Applications
Methyl 2-[2-amino-3-cyano-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
Quinoline: Known for its antimalarial properties.
Thiophene: Used in the development of organic semiconductors and pharmaceuticals. Methyl 2-[2-amino-3-cyano-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combined structural features, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6g/mol |
IUPAC Name |
methyl 2-(2-amino-3-cyano-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinolin-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H26N4O3S/c1-33-26(32)22-16-8-3-2-4-11-20(16)34-25(22)30-18-9-5-10-19(31)23(18)21(17(13-27)24(30)28)15-7-6-12-29-14-15/h6-7,12,14,21H,2-5,8-11,28H2,1H3 |
InChI Key |
VUNVOXCDNIHULH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CN=CC=C5)C(=O)CCC4 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CN=CC=C5)C(=O)CCC4 |
Origin of Product |
United States |
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